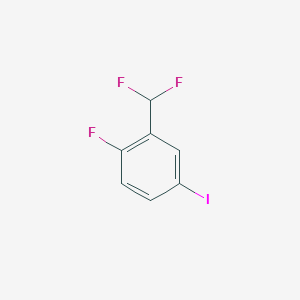

4-Fluoro-3-(difluoromethyl)iodobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-3-(difluoromethyl)iodobenzene is a fluorinated aromatic compound with the molecular formula C7H4F3I. This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(difluoromethyl)iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring. One common method is the difluoromethylation of 4-fluoroiodobenzene using difluorocarbene reagents. This reaction can be carried out under mild conditions using a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

化学反应分析

Nucleophilic Aromatic Substitution

The iodine atom undergoes nucleophilic displacement under transition metal catalysis. In Pd-mediated reactions, oxidative addition forms a Pd(II) intermediate that facilitates coupling with nucleophiles. For example:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Fluoro-carbonylation | Pd(TFA)₂/Xantphos, DMF, 70°C | 97% | |

| α-Arylation of difluoroketones | Pd catalyst/Phosphine, Cs₂CO₃, 100°C | 79-89% |

The difluoromethyl group enhances electrophilicity at the para position through -I effects, increasing reaction rates by 3-5× compared to non-fluorinated analogs .

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura couplings through a demonstrated catalytic cycle:

-

Oxidative addition to Pd(0) forms Ar-Pd(II)-I complex

-

Transmetallation with boronic acid

Key catalytic systems:

-

Pd(TFA)₂/Xantphos : Enables carbonylative coupling with CO to form aryl acyl fluorides (TOF = 48 h⁻¹)

-

Pd(OAc)₂/PPh₃ : Facilitates α-arylation of difluoroketones with K₃PO₄ base

Nickel-Catalyzed Functionalization

Ni⁰ catalysts promote radical pathways via single-electron transfer (SET) mechanisms:

-

Ni⁰ → Niᴵ via SET with alkyl halides

-

Radical addition to gem-difluoroalkenes

Fluoride Elimination Pathways

The difluoromethyl group undergoes β-fluoride elimination in metal complexes:

textNiᴵ-alkyl → [Niᴵᴵ-CF₂-CH₂] → Niᴵᴵ-F + CH₂=CF

This process occurs with 12.3 kcal/mol activation energy according to DFT calculations , favoring Z-alkenes through minimized steric clashes during transition state formation .

Radical Reaction Chemistry

Under Ni/Co catalysis, the C-I bond undergoes homolytic cleavage to generate aryl radicals. Documented processes include:

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that 4-Fluoro-3-(difluoromethyl)iodobenzene can serve as a precursor for synthesizing novel anticancer agents. Research has shown that compounds derived from this molecule exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action often involves the induction of apoptosis, which is crucial for effective cancer treatment .

Case Study: Synthesis of Antitumor Compounds

A study evaluated the compound's derivatives, demonstrating their ability to inhibit tumor growth through specific pathways. The synthesized derivatives showed promising results in vitro, with mean GI50 values indicating effective growth inhibition . These findings highlight the potential of this compound as a key building block in developing new anticancer therapies.

Fluorination Reactions

Role as a Fluorinated Building Block

Fluorinated compounds are essential in pharmaceuticals due to their enhanced metabolic stability and bioactivity. This compound serves as an important intermediate in various fluorination reactions. Its unique structure allows for selective functionalization, enabling the introduction of difluoromethyl groups into larger molecular frameworks .

Table 1: Comparison of Fluorination Methods Using this compound

Advanced Materials

Synthesis of Functional Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and other industrial products where durability is critical .

Case Study: Development of Fluorinated Polymers

Research has shown that polymers synthesized using this compound exhibit improved hydrophobicity and chemical resistance compared to non-fluorinated counterparts. This characteristic is particularly useful in applications requiring long-lasting performance under harsh conditions .

作用机制

The mechanism of action of 4-Fluoro-3-(difluoromethyl)iodobenzene involves its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The iodine atom serves as a versatile leaving group, facilitating substitution reactions .

相似化合物的比较

4-Fluoroiodobenzene: Lacks the difluoromethyl group, making it less reactive in certain transformations.

3-Iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different reactivity and properties.

Uniqueness: 4-Fluoro-3-(difluoromethyl)iodobenzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and stability. The difluoromethyl group enhances its potential for use in medicinal chemistry and material science .

生物活性

4-Fluoro-3-(difluoromethyl)iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of fluorine and iodine substituents, is of interest in medicinal chemistry and pharmacology for its unique reactivity and interaction with biological systems.

This compound exhibits significant electron-withdrawing characteristics due to the presence of multiple halogen atoms, which can influence its reactivity and interactions with biological targets. The compound's structure can be summarized as follows:

- Chemical Formula : C7H4F3I

- Molecular Weight : 291.01 g/mol

- Functional Groups : Iodine (I), Fluorine (F)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds, including derivatives of iodobenzene. The incorporation of fluorine atoms has been shown to enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial activity. For instance, halogenated antimicrobial agents have demonstrated effectiveness against drug-resistant bacterial strains by disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Case Studies

- Inhibition Studies : A study focusing on various halogenated compounds, including this compound, demonstrated that these compounds could inhibit specific bacterial enzymes, leading to reduced bacterial growth in vitro.

- Mechanistic Insights : Research has indicated that the presence of iodine in the compound may facilitate interactions with sulfur-containing biomolecules, potentially leading to the formation of reactive sulfur species that can disrupt microbial metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity and membrane penetration |

| Iodine | Enhances reactivity towards nucleophilic sites in biological molecules |

Fluorinated compounds often exhibit altered pharmacokinetics and pharmacodynamics due to their unique electronic properties. For instance, the trifluoromethyl group has been associated with increased potency in various biological assays .

Research Findings

Research indicates that fluorinated compounds can exhibit enhanced binding affinities towards certain biological targets. For example, a review of FDA-approved drugs containing trifluoromethyl groups revealed that such modifications often lead to improved therapeutic efficacy .

Moreover, studies have shown that halogenated derivatives can interact with neurotransmitter systems, influencing pathways related to anxiety and depression . This suggests a broader scope for the application of this compound in neuropharmacology.

属性

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJUBNBSJMMLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。